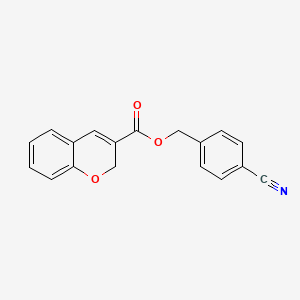
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine is a complex heterocyclic compound that features a purine core substituted with a benzo[e][1,4]dioxepin moiety and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine typically involves multi-step organic synthesis. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate purine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with similar structural features but different biological activities.
7-Bromo-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one: Another heterocyclic compound with distinct chemical properties
Uniqueness
7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-7H-purine is unique due to its combination of a purine core with a benzo[e][1,4]dioxepin moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
918304-48-0 |
|---|---|
Formule moléculaire |
C20H16N4O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-phenylpurine |
InChI |
InChI=1S/C20H16N4O2/c1-2-6-14(7-3-1)18-19-20(22-12-21-18)23-13-24(19)17-11-25-16-9-5-4-8-15(16)10-26-17/h1-9,12-13,17H,10-11H2 |
Clé InChI |
KUBZTGBNMLGQIB-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=NC=NC(=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


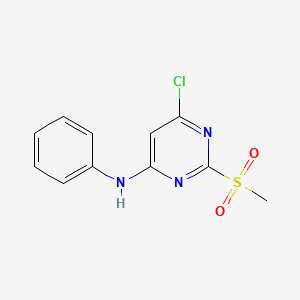
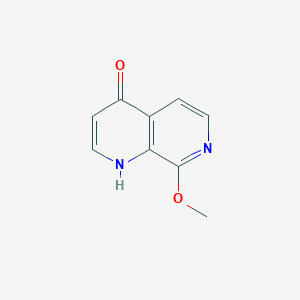

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
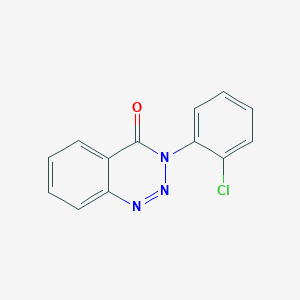
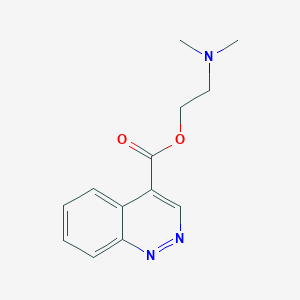
![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)
![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
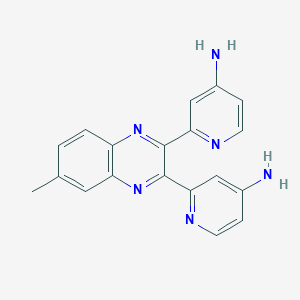

![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)

![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)
